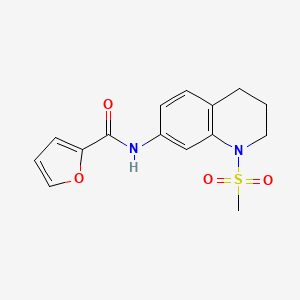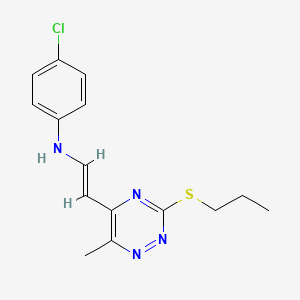
4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline is an organic compound that features a unique triazine ring substituted with various groups. Known for its distinct chemical properties, this compound is of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Step: : The synthesis typically begins with the preparation of 6-methyl-3-(propylsulfanyl)-1,2,4-triazine, which is obtained by reacting appropriate thioethers with triazine precursors.
Intermediate Formation: : Subsequent vinylation of this triazine compound is carried out using suitable vinyl halides.
Final Step: : The vinylated product undergoes chlorination and is then reacted with 4-chloroaniline under specific conditions to form the final compound. Key reaction conditions involve controlled temperature and pH to ensure proper substitutions without side reactions.
Industrial Production Methods
Large-scale production might employ flow reactors to maintain consistent reaction conditions and purity. Techniques like crystallization and solvent extraction are used to purify the compound post-synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidative degradation, primarily affecting the methyl and propylsulfanyl groups.
Reduction: : Reductive conditions can alter the vinyl and chloro substituents.
Substitution: : Nucleophilic substitution at the chloro site is common, given its activated nature.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Hydrogen gas, palladium catalysts.
Substitution: : Various nucleophiles under alkaline conditions.
Major Products
Oxidative and reductive reactions lead to demethylated or depropylated analogs, while substitution reactions produce a myriad of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemical research, the unique structure of this compound serves as a scaffold for synthesizing other complex molecules.
Biology
In biological contexts, it may be used as a biochemical probe due to its reactive functional groups, allowing for the study of molecular interactions and pathways.
Medicine
The compound's potential bioactivity is being explored, though no specific pharmaceutical applications are currently well-documented.
Industry
Industrially, it might serve as an intermediate in the synthesis of agrochemicals and dyes, given its functional diversity.
Mecanismo De Acción
The effects of 4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline largely depend on its interactions at the molecular level. It can bind to specific proteins or enzymes, altering their activity and leading to downstream biological effects. Its exact pathways and molecular targets require further elucidation through ongoing research.
Comparación Con Compuestos Similares
Compared to other triazine-based compounds:
4-Chloro-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline: has distinct properties due to its propylsulfanyl group and vinyl substituent.
Similar Compounds: : 4-Chloro-N-(2-(3-methyl-1,2,4-triazin-5-yl)vinyl)aniline, 4-Chloro-N-(2-(6-methyl-1,2,4-triazin-3-yl)vinyl)aniline.
Propiedades
IUPAC Name |
4-chloro-N-[(E)-2-(6-methyl-3-propylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4S/c1-3-10-21-15-18-14(11(2)19-20-15)8-9-17-13-6-4-12(16)5-7-13/h4-9,17H,3,10H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZOJPYSFJFREV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(N=N1)C)C=CNC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C(N=N1)C)/C=C/NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one](/img/structure/B2887761.png)
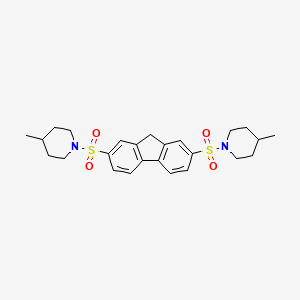
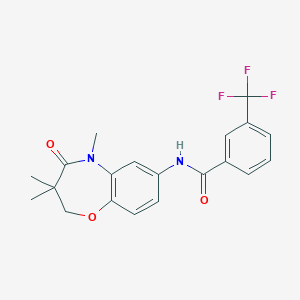
![N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B2887765.png)
![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2887766.png)

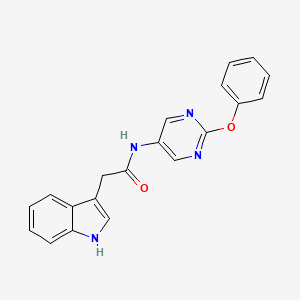
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2887774.png)
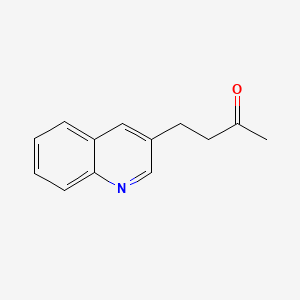
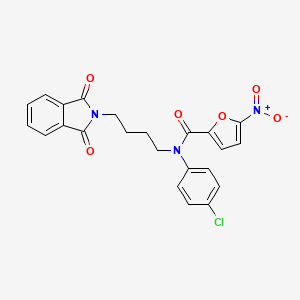
![methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2887777.png)

![[(E)-But-2-enyl] 2-aminoacetate;2,2,2-trifluoroacetic acid](/img/structure/B2887780.png)
